Indirubin-3'-monoxime
Indirubin-3'-monoxime
Indirubin-3'-monoxime is a member of the class of biindoles that is indirubin in which the keto group at position 3' has undergone condensation with hydroxylamine to form the corresponding oxime. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, an osteogenesis regulator, a neuroprotective agent and an anti-obesity agent. It is a member of oxindoles, a bisindole, a ring assembly, a ketoxime and an alkaloid.
Brand Name:
Vulcanchem
CAS No.:
160807-49-8
VCID:
VC0530623
InChI:
InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H
SMILES:
C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O
Molecular Formula:
C16H11N3O2
Molecular Weight:
277.28 g/mol
Indirubin-3'-monoxime
CAS No.: 160807-49-8
Cat. No.: VC0530623
Molecular Formula: C16H11N3O2
Molecular Weight: 277.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Indirubin-3'-monoxime is a member of the class of biindoles that is indirubin in which the keto group at position 3' has undergone condensation with hydroxylamine to form the corresponding oxime. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, an osteogenesis regulator, a neuroprotective agent and an anti-obesity agent. It is a member of oxindoles, a bisindole, a ring assembly, a ketoxime and an alkaloid. |
|---|---|
| CAS No. | 160807-49-8 |
| Molecular Formula | C16H11N3O2 |
| Molecular Weight | 277.28 g/mol |
| IUPAC Name | 3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
| Standard InChI | InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H |
| Standard InChI Key | FQCPPVRJPILDIK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O |
| Appearance | Solid powder |
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